molecular formula C17H20N2O3S B5744167 1-(2,5-Dimethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea

1-(2,5-Dimethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea

Cat. No.: B5744167
M. Wt: 332.4 g/mol
InChI Key: LKSUGEYAVPQBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea is an organic compound characterized by the presence of methoxy groups and a thiourea linkage

Preparation Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea typically involves the reaction of 2,5-dimethoxyaniline with 4-methoxy-2-methylphenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea linkage. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the thiourea linkage to corresponding amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea linkage can form hydrogen bonds with active sites, influencing the compound’s biological activity. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar compounds include other thiourea derivatives with different substituents on the phenyl rings. For example:

  • 1-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)thiourea
  • 1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)thiourea

These compounds share structural similarities but differ in their chemical and biological properties

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-11-9-12(20-2)5-7-14(11)18-17(23)19-15-10-13(21-3)6-8-16(15)22-4/h5-10H,1-4H3,(H2,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSUGEYAVPQBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=S)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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